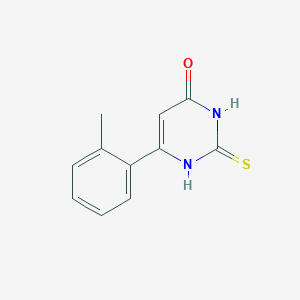
2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one
Descripción general
Descripción
2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound with a thioxo group and an o-tolyl group at the 2 and 6 positions, respectively. It is an important intermediate in the synthesis of several biologically active compounds. This compound has been studied extensively in the past few decades due to its potential applications in the fields of medicine, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Cytotoxic Activity and Quantum Chemical Calculations :
- Compounds derived from 2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one were studied for their cytotoxic activities against human liver and breast cancer cell lines. Quantum chemical calculations provided insights into their molecular properties (Kökbudak et al., 2020).
Corrosion Inhibition :
- Thiopyrimidine derivatives, including 2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid. The study revealed their adsorption on metal surfaces and their effectiveness as mixed-type inhibitors (Singh, Singh, & Quraishi, 2016).
Antiproliferative Effects :
- A study on the synthesis of 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and -thiones, including 2-thioxo derivatives, found that these compounds have significant antiproliferative effects on human leukemia cell lines (Nishimura et al., 2022).
Antimicrobial and Catalytic Activity :
- Research into new Schiff bases and their metal(II) complexes, starting from 1-amino-2-thioxo-4-p-tolyl-1,2-dihydropyrimidin-5-yl compounds, demonstrated antimicrobial properties against bacteria and showed catalytic activity in chemical reactions (Aslan et al., 2017).
Antileishmania Activity and Molecular Docking :
- Synthesized derivatives of 3,4-dihydropyrimidin-2(1H)-(thio)ones showed significant antileishmanial activity. Molecular docking and dynamic simulation studies provided further insights into their potential as therapeutic agents (Rode et al., 2021).
Synthesis of Novel Compounds for Viral Infections :
- Novel compounds based on 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives were synthesized and evaluated for their potential in treating variola virus. Molecular modeling suggested their effectiveness as alternatives to existing drugs (Gerçek, Jumamyradova, & Senturk, 2022).
Propiedades
IUPAC Name |
6-(2-methylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-7-4-2-3-5-8(7)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIIWVFAWMTJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



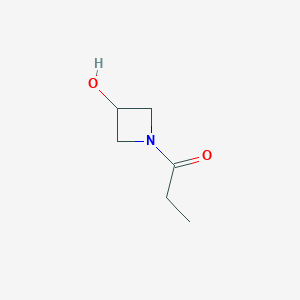


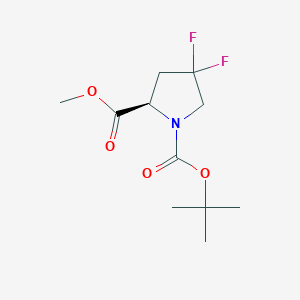
![4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1466847.png)
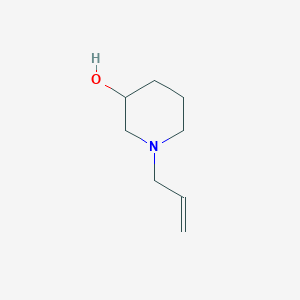
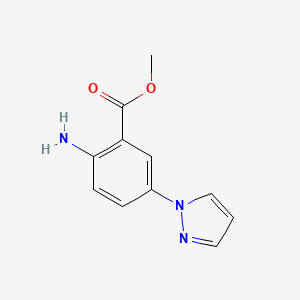
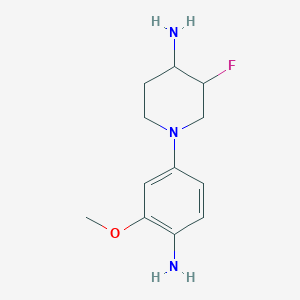

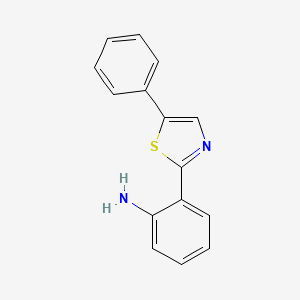
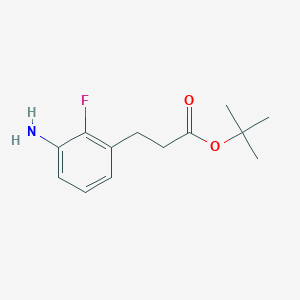
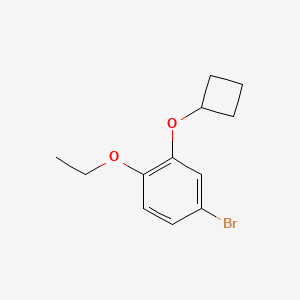
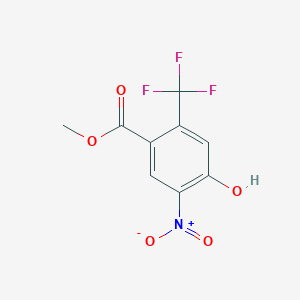
![3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1466864.png)